4-Hydroxymethyl Ambrisentan

Übersicht

Beschreibung

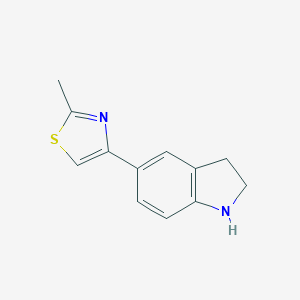

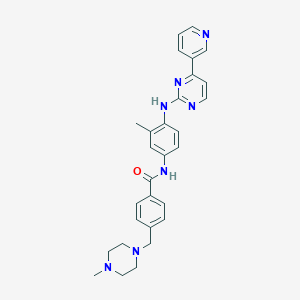

4-Hydroxymethyl ambrisentan is a derivative of ambrisentan, which is a propanoic acid-based, A-selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). Ambrisentan targets the endothelin (ET) system, which plays a significant role in the pathophysiology of PAH by mediating vasoconstriction and proliferative effects through the ETA and ETB receptors . The efficacy of ambrisentan in improving exercise capacity and other clinical outcomes in PAH has been well-documented in several studies .

Synthesis Analysis

The synthesis of ambrisentan involves a multi-step chemical process starting from diphenyl ketone. The process includes Darzens condensation, alcoholysis, hydrolysis, and resolution steps to produce 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. This intermediate is then condensed with 4,6-dimethyl-2-methylsulfonyl pyrimidine in the presence of LiNH_2, followed by acidification to yield ambrisentan with an overall yield of about 19% . Although the synthesis of 4-hydroxymethyl ambrisentan is not explicitly detailed in the provided papers, it can be inferred that it would involve a modification of the ambrisentan structure, likely at the 4' position of the molecule.

Molecular Structure Analysis

The molecular structure of ambrisentan is characterized by a pyrimidine ring and a propanoic acid moiety, with additional functional groups that contribute to its selective antagonistic activity on the ETA receptor . The structural characterization of a major degradation product of ambrisentan under neutral hydrolytic conditions has been performed using high-resolution mass spectrometry, NMR, and FTIR spectroscopy . These techniques could similarly be applied to analyze the molecular structure of 4-hydroxymethyl ambrisentan.

Chemical Reactions Analysis

Ambrisentan's chemical stability and reactions under various conditions have been studied, with one study identifying a neutral degradation product using reverse-phase ultra-performance liquid chromatography . The chemical reactions of 4-hydroxymethyl ambrisentan would likely be similar to those of ambrisentan, with the potential for hydrolysis and other reactions affecting the hydroxymethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan, such as solubility, stability, and pharmacokinetics, have been optimized for oral administration . The introduction of a 4-hydroxymethyl group could potentially alter these properties, affecting the drug's bioavailability and delivery. Lipid-core nanocapsules have been used to encapsulate ambrisentan, providing sustained drug release and improved pharmacodynamic effects in a rat model of PAH . This suggests that similar nanotechnology could be employed to enhance the delivery of 4-hydroxymethyl ambrisentan.

Wissenschaftliche Forschungsanwendungen

Metabolism and Drug Interactions

4-Hydroxymethyl ambrisentan is a metabolite of ambrisentan, a selective endothelin type A (ETA) receptor antagonist. The interaction between ambrisentan and CYP3A4 inhibitors like ketoconazole suggests that 4-hydroxymethyl ambrisentan's pharmacokinetic profile is minimally affected in such scenarios. Specifically, the presence of ketoconazole led to a slight increase in the systemic exposure of ambrisentan, while the area under the curve (AUC) and maximum concentration (Cmax) for 4-hydroxymethyl ambrisentan were slightly decreased, indicating a stable metabolic pathway that does not necessitate ambrisentan dose adjustments when administered with known CYP3A4 inhibitors (Richards et al., 2009).

Pharmacokinetic Interactions with Tadalafil

Another study explored the pharmacokinetic interactions between ambrisentan and tadalafil, a PDE-5 inhibitor. The findings revealed that co-administration of these drugs does not significantly alter the pharmacokinetics of either, suggesting a favorable interaction profile for combination therapy in pulmonary arterial hypertension (PAH) treatment. For 4-hydroxymethyl ambrisentan, both the AUC and Cmax were slightly altered in the presence of tadalafil, which supports the notion that ambrisentan and its metabolites maintain consistent pharmacokinetic profiles even when used in combination with other PAH treatments (Spence et al., 2009).

Role in Renal Injury Treatment

Research on the combined use of ambrisentan and hydroxyurea in a sickle cell mouse model showed potential benefits for renal injury treatment in sickle cell nephropathy. This study underscores the therapeutic potential of ambrisentan and its metabolites in mitigating renal damage associated with sickle cell disease, highlighting the broader applications beyond PAH treatment (Taylor et al., 2018).

In Vitro Interaction Profiles

A study focusing on the in vitro interaction profiles of bosentan and ambrisentan metabolites, including 4-hydroxymethyl ambrisentan, revealed insights into their pharmacological behavior. The metabolites generally did not induce gene expression at the mRNA level or inhibit P-glycoprotein and OATP transporters significantly. However, desmethyl bosentan, a related metabolite, showed potential in inducing CYP3A4 expression and activating the pregnane X receptor. These findings contribute to understanding the metabolic and interaction profiles of ambrisentan and its metabolites, including 4-hydroxymethyl ambrisentan, providing valuable information for clinical applications (Weiss et al., 2015).

Safety And Hazards

Ambrisentan, the parent drug of 4-Hydroxymethyl Ambrisentan, is suspected of damaging fertility or the unborn child . No serious adverse events or events leading to withdrawal were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters with co-administration of Ambrisentan and Rifampicin .

Eigenschaften

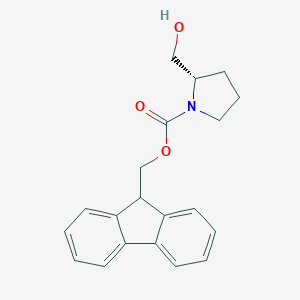

IUPAC Name |

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUAYPFMBRYSNN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxymethyl Ambrisentan | |

CAS RN |

1106685-66-8 | |

| Record name | 4-Hydroxymethyl ambrisentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMETHYL AMBRISENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)